molecular formula C7H15NO3 B2758803 methyl N-(3-methoxypropyl)-N-methylcarbamate CAS No. 1602328-83-5

methyl N-(3-methoxypropyl)-N-methylcarbamate

Cat. No.: B2758803
CAS No.: 1602328-83-5
M. Wt: 161.201
InChI Key: ARJYYFLTCRYLOX-UHFFFAOYSA-N
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Description

Methyl N-(3-methoxypropyl)-N-methylcarbamate is an organic compound with a molecular formula of C8H17NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and in the synthesis of other organic compounds.

Mechanism of Action

Mode of Action

It’s known that carbamates typically work by inhibiting acetylcholinesterase, an enzyme crucial for nerve function . More research is needed to confirm if this is the case for this specific compound.

Biochemical Pathways

Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase , but it’s unclear if this applies to this specific compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-methoxypropyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{CH}_3\text{NCO} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{NHCOOCH}_3 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methoxypropyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to form the corresponding amine and methanol.

    Oxidation: It can be oxidized to form different oxidation products depending on the conditions and reagents used.

    Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 3-methoxypropylamine and methanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Methyl N-(3-methoxypropyl)-N-methylcarbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-methylcarbamate: A simpler carbamate compound with similar inhibitory effects on enzymes.

    Ethyl N-(3-methoxypropyl)-N-methylcarbamate: A closely related compound with an ethyl group instead of a methyl group.

    Propyl N-(3-methoxypropyl)-N-methylcarbamate: Another related compound with a propyl group.

Uniqueness

Methyl N-(3-methoxypropyl)-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 3-methoxypropyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-(3-methoxypropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(7(9)11-3)5-4-6-10-2/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJYYFLTCRYLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602328-83-5
Record name methyl N-(3-methoxypropyl)-N-methylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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